Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
CAS No.: 2445784-31-4
Cat. No.: VC5065928
Molecular Formula: C10H22Cl2N2O2
Molecular Weight: 273.2
* For research use only. Not for human or veterinary use.
![Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride - 2445784-31-4](/images/structure/VC5065928.png)
Specification
CAS No. | 2445784-31-4 |
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Molecular Formula | C10H22Cl2N2O2 |
Molecular Weight | 273.2 |
IUPAC Name | methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H |
Standard InChI Key | WLIFISZLZNWYFB-UHFFFAOYSA-N |
SMILES | CNC1CCCN(C1)CCC(=O)OC.Cl.Cl |
Introduction
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride, reflects its core components:
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A piperidine ring substituted at the 3-position with a methylamino group (-NHCH₃).
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A propanoate chain (CH₂CH₂COO-) linked to the piperidine’s nitrogen atom.
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A methyl ester (-COOCH₃) at the terminal carboxyl group.
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Two hydrochloride counterions, enhancing solubility and stability .
Molecular Formula and Weight
The molecular formula of the free base is C₁₀H₂₀N₂O₂, with a calculated molecular weight of 200.28 g/mol. As a dihydrochloride salt, the formula becomes C₁₀H₂₂Cl₂N₂O₂, and the molecular weight increases to 281.20 g/mol .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous piperidine derivatives exhibit key features:
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¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), methylamino group (δ 2.2–2.5 ppm), and methyl ester (δ 3.6–3.7 ppm) .
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IR Spectroscopy: Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O if present) .
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Mass Spectrometry: A molecular ion peak at m/z 200.28 for the free base .
Synthesis and Reaction Pathways
The synthesis of methyl 3-[3-(methylamino)piperidin-1-yl]propanoate dihydrochloride likely involves multi-step functionalization of piperidine precursors.
Key Synthetic Routes
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Piperidine Functionalization:
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Methylamino Introduction: 3-Aminopiperidine is methylated using methyl iodide or reductive amination with formaldehyde to yield 3-(methylamino)piperidine .
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Propanoate Attachment: The piperidine nitrogen undergoes alkylation with methyl acrylate, followed by esterification to form the propanoate chain .
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Salt Formation:
Physicochemical Properties
Solubility and Partitioning
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Water Solubility: Enhanced by the dihydrochloride salt form (>100 mg/mL predicted).
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LogP: Calculated LogP (free base) = 1.2 ± 0.3, indicating moderate lipophilicity .
Spectroscopic Data
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X-ray Crystallography: Piperidine derivatives adopt chair conformations with equatorial substituents .
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15N NMR: Piperidine nitrogen resonates at δ −320 to −350 ppm .
Pharmacological and Industrial Applications
Medicinal Chemistry
Piperidine derivatives are prevalent in drug discovery:
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Neurological Agents: As serotonin or dopamine receptor modulators.
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Antimicrobials: Structural motifs in quinolone antibiotics .
Peptide Synthesis
The ester group facilitates incorporation into peptides as a conformationally restricted analog .
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